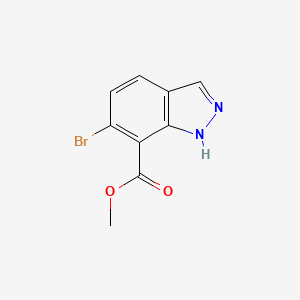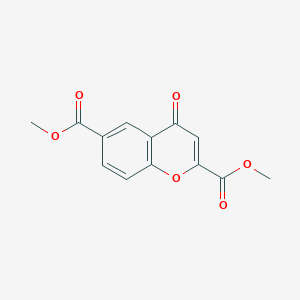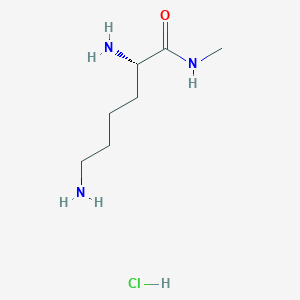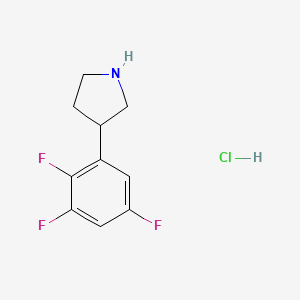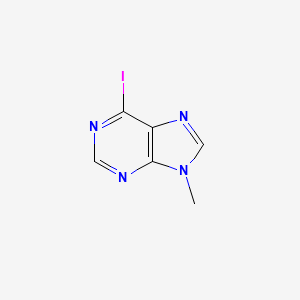
6-iodo-9-methyl-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Iodo-9-methyl-9H-purine is a chemical compound with the molecular formula C6H5IN4 and a molecular weight of 260.04 g/mol . It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry, particularly in the structure of DNA and RNA. The presence of iodine and a methyl group in its structure makes it a unique compound with various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-iodo-9-methyl-9H-purine typically involves the iodination of 9-methyl-9H-purine. One common method includes the reaction of 9-methyl-9H-purine with iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 6-Iodo-9-methyl-9H-purine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 6-azido-9-methyl-9H-purine .
Aplicaciones Científicas De Investigación
6-Iodo-9-methyl-9H-purine has several applications in scientific research, including:
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor in enzymatic reactions.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-iodo-9-methyl-9H-purine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the mammalian target of rapamycin (mTOR) pathway, which is crucial in cell growth and proliferation . By inhibiting mTOR, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a potential anticancer agent .
Comparación Con Compuestos Similares
9-Methyl-9H-purine: Lacks the iodine atom, making it less reactive in certain substitution reactions.
6-Chloro-9-methyl-9H-purine: Similar structure but with a chlorine atom instead of iodine, which can affect its reactivity and biological activity.
6-Bromo-9-methyl-9H-purine: Contains a bromine atom, which can influence its chemical properties and applications.
Uniqueness: 6-Iodo-9-methyl-9H-purine is unique due to the presence of the iodine atom, which enhances its reactivity in nucleophilic substitution reactions and its potential biological activities. The iodine atom also contributes to its higher molecular weight and different physicochemical properties compared to its analogs .
Propiedades
Fórmula molecular |
C6H5IN4 |
|---|---|
Peso molecular |
260.04 g/mol |
Nombre IUPAC |
6-iodo-9-methylpurine |
InChI |
InChI=1S/C6H5IN4/c1-11-3-10-4-5(7)8-2-9-6(4)11/h2-3H,1H3 |
Clave InChI |
PRPPZOGROOCHOG-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC2=C1N=CN=C2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


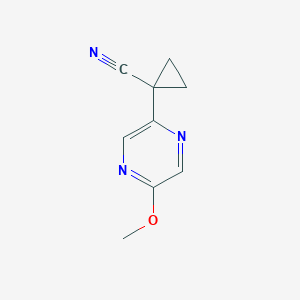
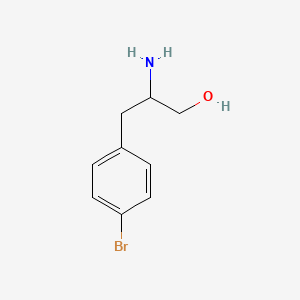

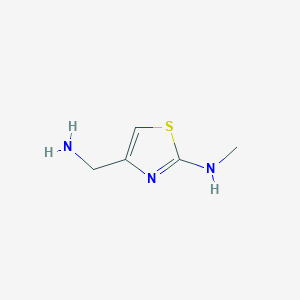
![3-Methyl-1h-benzo[g]indole-2-carboxylic acid](/img/structure/B13037014.png)



